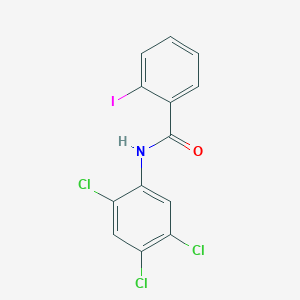

2-iodo-N-(2,4,5-trichlorophenyl)benzamide

Description

Fundamental Significance of Benzamide (B126) Scaffolds in Synthetic Chemistry

The benzamide scaffold is of fundamental importance in synthetic and medicinal chemistry due to its structural and functional properties. The amide bond is a highly stable and prevalent functional group found in a vast array of biologically active molecules, including approximately 25% of top-selling pharmaceuticals. nanobioletters.com This stability, combined with the ability of the amide N-H and C=O groups to act as hydrogen bond donors and acceptors, allows benzamide derivatives to bind effectively with biological macromolecules. nih.govnih.gov

Benzamide derivatives are recognized for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. nanobioletters.comresearchgate.netwalshmedicalmedia.com Their utility also extends to being crucial intermediates in the synthesis of more complex molecules. researchgate.net The relative ease of synthesis, typically through the coupling of a benzoic acid derivative with an amine, further enhances their appeal in research and development. researchgate.netnih.gov The versatility of the benzamide framework allows for systematic structural modifications on both the benzoic acid and the N-substituent portions, enabling chemists to fine-tune the compound's properties for specific applications. nih.gov

Overview of Halogenated Benzamide Derivatives and Their Research Importance

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the benzamide scaffold gives rise to halogenated benzamide derivatives, a subclass with significant research importance. Halogenation can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov

A key aspect of their importance lies in the phenomenon of halogen bonding. This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base, such as an oxygen or nitrogen atom. acs.org This interaction is directional and can be a powerful tool in crystal engineering and rational drug design to enhance ligand affinity and specificity for protein binding pockets. acs.org

In medicinal chemistry, halogenated benzamides have been instrumental in developing diagnostic tools. For instance, various iodinated and brominated benzamide derivatives have been synthesized and evaluated as potential radioligands for imaging dopamine (B1211576) D2-like receptors, which are crucial in diagnosing malfunctions in dopaminergic neurotransmission. nih.gov Furthermore, halogenated derivatives have been investigated as promising lead compounds for antimalarial agents. science.gov The systematic study of halogenated benzamides contributes to a deeper understanding of structure-activity relationships and the role of halogen atoms in molecular interactions. dcu.ie

Positioning of 2-iodo-N-(2,4,5-trichlorophenyl)benzamide within Contemporary Chemical Studies

The specific compound, 2-iodo-N-(2,4,5-trichlorophenyl)benzamide, is a multiply halogenated benzamide derivative. While extensive dedicated research on this exact molecule is not widely available in public literature uni.lu, its position and potential significance in chemical studies can be inferred from its distinct structural features: the 2-iodobenzoyl group and the N-(2,4,5-trichlorophenyl) group.

Structural Features of 2-iodo-N-(2,4,5-trichlorophenyl)benzamide

| Feature | Description |

|---|---|

| Molecular Formula | C13H7Cl3INO |

| CAS Number | 333349-29-4 |

| Core Structure | N-substituted benzamide |

| Halogen Substituents | One iodine atom on the benzoyl ring; Three chlorine atoms on the N-phenyl ring |

The 2-iodobenzamide (B1293540) moiety is a valuable synthon in organic synthesis. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of new carbon-carbon or carbon-heteroatom bonds at the 2-position, enabling the synthesis of complex molecular architectures. The iodine atom can also participate in strong halogen bonds, potentially directing supramolecular assembly or enhancing binding to biological targets. acs.org

The N-(2,4,5-trichlorophenyl) fragment is also of considerable interest, particularly in the field of agrochemicals. The 2,4,5-trichlorophenyl substituent has been identified as an active group in compounds designed for fungicidal applications. researchgate.net For example, related structures incorporating this moiety have shown a good control effect against the fungus Botrytis cinerea, a common plant pathogen. researchgate.net The polychlorinated phenyl ring contributes to the molecule's high lipophilicity and can influence its environmental persistence and biological uptake.

Therefore, 2-iodo-N-(2,4,5-trichlorophenyl)benzamide is positioned at the intersection of synthetic utility and potential bioactivity. It can be viewed as a scaffold for further chemical elaboration via its reactive C-I bond or as a potential lead structure in the development of new bioactive agents, particularly fungicides, leveraging the known properties of its trichlorophenyl group. Its commercial availability as a rare chemical suggests its use in early-discovery research and as a building block for creating diverse chemical libraries. sigmaaldrich.com

Structure

3D Structure

Properties

CAS No. |

333349-29-4 |

|---|---|

Molecular Formula |

C13H7Cl3INO |

Molecular Weight |

426.5 g/mol |

IUPAC Name |

2-iodo-N-(2,4,5-trichlorophenyl)benzamide |

InChI |

InChI=1S/C13H7Cl3INO/c14-8-5-10(16)12(6-9(8)15)18-13(19)7-3-1-2-4-11(7)17/h1-6H,(H,18,19) |

InChI Key |

HPPNQIYWHDAMLT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)I |

Origin of Product |

United States |

Synthetic Methodologies for 2 Iodo N 2,4,5 Trichlorophenyl Benzamide and Structural Analogues

Strategies for Carbon-Iodine Bond Formation in Benzamide (B126) Systems

The introduction of an iodine atom onto the benzamide scaffold can be achieved through either direct iodination of the aromatic ring or by utilizing a precursor that already contains the iodine atom.

Direct Iodination Protocols for Aromatic Systems

Direct C-H iodination of benzamide systems represents an atom-economical approach to introduce the iodine substituent. Transition metal catalysis is often employed to achieve high regioselectivity and efficiency.

Recent advancements have demonstrated the utility of iridium and palladium catalysts for the ortho-iodination of benzamides. These methods often utilize a directing group effect of the amide functionality to guide the iodinating agent to the desired position. For instance, an iridium(III)-catalyzed C-H iodination of benzamides can be achieved under mild conditions. Similarly, palladium-catalyzed C-H iodination using molecular iodine (I₂) as the sole oxidant has been developed, offering an operationally simple and efficient route.

| Catalyst System | Iodinating Agent | Key Features |

|---|---|---|

| Iridium(III) complex | N-Iodosuccinimide (NIS) | Mild reaction conditions, high ortho-selectivity. |

| Palladium(II) acetate (B1210297) | Molecular Iodine (I₂) | Uses I₂ as the sole oxidant, operationally simple. |

Precursor-Based Iodination Approaches

An alternative to direct iodination is the use of an iodinated precursor, which is then elaborated to the final benzamide. A classic and reliable method for introducing an iodine atom onto an aromatic ring is the Sandmeyer reaction. wikipedia.orglscollege.ac.innih.gov This reaction involves the diazotization of an aromatic amine, followed by treatment with an iodide salt, typically potassium iodide (KI), to yield the corresponding aryl iodide.

For the synthesis of 2-iodo-N-(2,4,5-trichlorophenyl)benzamide, a suitable precursor would be 2-iodobenzoic acid. This can be synthesized from anthranilic acid (2-aminobenzoic acid) via a Sandmeyer reaction. youtube.comorganic-chemistry.orgchemicalbook.com The resulting 2-iodobenzoic acid can then be converted to the target benzamide in a subsequent step.

Amide Bond Formation Routes

The formation of the amide bond between the carboxylic acid (or its derivative) and the aniline (B41778) is a crucial step in the synthesis of 2-iodo-N-(2,4,5-trichlorophenyl)benzamide.

Acylation of Substituted Anilines with Benzoyl Chlorides

A widely used and efficient method for amide bond formation is the acylation of an amine with an acyl chloride. In the context of synthesizing 2-iodo-N-(2,4,5-trichlorophenyl)benzamide, this involves the reaction of 2,4,5-trichloroaniline (B140166) with 2-iodobenzoyl chloride.

The 2-iodobenzoyl chloride can be readily prepared from 2-iodobenzoic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). echemi.comchemsrc.com The subsequent acylation is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.netlibretexts.org

Reaction Scheme for Acylation:

Figure 1: General scheme for the acylation of 2,4,5-trichloroaniline with 2-iodobenzoyl chloride.

Alternative Amidation Strategies

Beyond the traditional acyl chloride method, several modern amidation strategies have been developed that offer milder reaction conditions or broader substrate scope. These include:

Metal-free Transamidation: This approach involves the direct exchange of an amide group and can be performed under mild, room temperature conditions. It is tolerant of various functional groups, including halides, which is relevant for the synthesis of the target compound.

Enzyme-Catalyzed Amidation: Lipases can be used to catalyze the aminolysis of esters to form amides. This biocatalytic approach offers an environmentally friendly alternative to traditional chemical methods.

Transition Metal-Catalyzed Cross-Coupling Methods Applied to Benzamide Synthesis

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including amides. These methods provide powerful tools for forming the crucial C-N bond in N-aryl benzamides.

Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds. cdnsciencepub.comwikipedia.orgnih.govorganic-chemistry.org It typically involves the coupling of an aryl halide with an amine or amide in the presence of a copper catalyst at elevated temperatures. kcl.ac.uknih.govresearchgate.net While traditional Ullmann conditions can be harsh, modern protocols often utilize ligands to facilitate the reaction under milder conditions. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most versatile methods for the formation of C-N bonds. libretexts.orgwikipedia.orgchemeurope.comorganic-chemistry.org It allows for the coupling of a wide range of aryl halides (including chlorides, bromides, and iodides) with various amines and amides, often under relatively mild conditions. jk-sci.com The choice of phosphine (B1218219) ligand is crucial for the success of the reaction.

Palladium-Catalyzed Aminocarbonylation: This method constructs the amide bond by introducing a carbonyl group (from carbon monoxide) between an aryl halide and an amine. acs.orgd-nb.infonih.govresearchgate.netorganic-chemistry.org This one-pot reaction is an efficient way to synthesize benzamides directly from aryl halides.

| Cross-Coupling Reaction | Metal Catalyst | Key Features |

|---|---|---|

| Ullmann Condensation | Copper | Classic method, often requires high temperatures. |

| Buchwald-Hartwig Amination | Palladium | Highly versatile, wide substrate scope, milder conditions. |

| Aminocarbonylation | Palladium | One-pot synthesis from aryl halide, amine, and CO. |

Palladium-Catalyzed Synthetic Pathways

Palladium catalysis is a cornerstone of modern organic synthesis, offering highly efficient methods for forming carbon-carbon and carbon-heteroatom bonds. syr.edunih.gov For derivatives of 2-iodobenzamide (B1293540), these reactions are particularly useful for modifying the molecule at the ortho-position of the benzoyl group, where the iodine atom serves as an excellent leaving group.

The Suzuki-Miyaura reaction is one of the most powerful and widely used palladium-catalyzed cross-coupling reactions for forming carbon-carbon bonds. nih.govmdpi.com It involves the reaction of an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. nih.gov For a substrate like 2-iodo-N-(2,4,5-trichlorophenyl)benzamide, the iodine atom can be selectively replaced with a variety of aryl, heteroaryl, or vinyl groups. This versatility allows for the synthesis of a vast library of analogues with diverse electronic and steric properties. nih.gov

The general reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system like toluene, dioxane, or DMF/water. nih.govresearchgate.net The reaction is valued for its mild conditions, tolerance of numerous functional groups, and the commercial availability and stability of the organoboron reagents. nih.gov

| Organoboron Reagent | Typical Catalyst | Base | Solvent | Product Type |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Biphenyl-2-carboxamide derivative |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | Methoxy-substituted biphenyl (B1667301) derivative |

| 2-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | Heteroaryl-substituted benzamide |

| Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | Na₂CO₃ | DMF/Water | 2-Vinylbenzamide derivative |

Beyond the Suzuki-Miyaura coupling, the iodo-substituent on the benzamide ring serves as a handle for various other palladium-catalyzed transformations. These reactions are crucial for introducing different types of functionalities, further expanding the chemical space of accessible analogues. syr.eduorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling aryl halides with amines. nih.govresearchgate.net Applying this to 2-iodobenzamides would allow for the introduction of primary or secondary amine functionalities, leading to N-aryl aniline derivatives. The choice of bulky, electron-rich phosphine ligands is critical for the efficiency of these transformations. researchgate.net

Amidation: A variation of the Buchwald-Hartwig reaction involves the coupling of aryl halides with amides, carbamates, or ureas. syr.eduresearchgate.netorganic-chemistry.org This provides a direct route to N-aryl amide and carbamate (B1207046) structures.

Heck Reaction: This reaction couples aryl halides with alkenes to form substituted alkenes, providing a method to introduce vinyl groups.

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, yielding aryl alkynes.

| Reaction Name | Coupling Partner | Bond Formed | Resulting Functional Group |

|---|---|---|---|

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Aryl amine |

| Palladium-Catalyzed Amidation | Amide (RCONH₂) | C-N | N-Aryl amide |

| Heck Reaction | Alkene (CH₂=CHR) | C-C | Aryl alkene |

| Sonogashira Coupling | Alkyne (RC≡CH) | C-C | Aryl alkyne |

| Carbonylation | Carbon Monoxide (CO) | C-C | Carboxylic acid derivative |

Copper-Catalyzed Synthetic Methodologies

Copper-catalyzed reactions, particularly the Ullmann condensation and the related Goldberg reaction, represent the classical approach to forming C-N and C-O bonds. nih.govwikipedia.orgwikipedia.org These methods are highly relevant for the synthesis of N-aryl benzamides, including 2-iodo-N-(2,4,5-trichlorophenyl)benzamide itself, by coupling an aryl halide with an amide or amine. wikipedia.orgnih.gov

The Goldberg reaction specifically refers to the copper-catalyzed N-arylation of amides. nih.govnih.gov Traditional Ullmann conditions often required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgnie.edu.sg However, modern advancements have led to the development of catalytic systems that operate under milder conditions. This progress is largely due to the introduction of ligands that stabilize the copper catalyst and facilitate the reaction. Common ligands include diamines, amino acids (like L-proline), and β-diketones. nih.govnih.govresearchgate.net The reaction typically uses a copper(I) source, such as CuI, a base like K₂CO₃ or K₃PO₄, and a polar aprotic solvent like DMSO or DMF. nih.govmdpi.com

| Copper Source | Ligand Example | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| CuI | N,N'-Dimethylethylenediamine (DMEDA) | K₂CO₃ | Toluene | 110 °C |

| CuI | L-Proline | K₃PO₄ | DMSO | 90 °C |

| Cu₂O | 1,10-Phenanthroline (B135089) | Cs₂CO₃ | DMF | 120 °C |

| CuI | (S)-N-Methylpyrrolidine-2-carboxylate | K₃PO₄ | DMSO | 110 °C |

Other Metal-Catalyzed Approaches for Benzamide Derivatives

While palladium and copper dominate the field of cross-coupling for benzamide synthesis, other transition metals have emerged as viable catalysts, sometimes offering complementary reactivity or lower costs.

Nickel-Catalyzed Reactions: Nickel catalysts can often be used as a more economical alternative to palladium for cross-coupling reactions, including Suzuki-Miyaura type couplings. wikipedia.org They have shown effectiveness in coupling challenging substrates, such as aryl chlorides, due to their different reactivity profiles.

Iron-Catalyzed Reactions: Iron is an attractive catalyst due to its low cost, abundance, and low toxicity. Iron-catalyzed cross-coupling reactions have been developed, though they are less general than their palladium counterparts. Additionally, iron catalysis has been employed in alternative strategies for amide synthesis, such as the rearrangement of 2-alkyl-3-aryloxaziridines to form N-alkylbenzamides. rsc.orgresearchgate.net

| Metal Catalyst | Common Applications | Advantages | Challenges |

|---|---|---|---|

| Palladium | Suzuki, Heck, Buchwald-Hartwig, etc. | High efficiency, broad scope, mild conditions | High cost, potential toxicity |

| Copper | Ullmann/Goldberg (C-N, C-O coupling) | Lower cost than palladium, unique reactivity | Often requires higher temperatures, ligand sensitivity |

| Nickel | Suzuki-type coupling, C-N coupling | Lower cost than palladium, effective for aryl chlorides | Can be more sensitive to air and moisture |

| Iron | Cross-coupling, rearrangement reactions | Very low cost, environmentally benign | Generally lower scope and efficiency than Pd/Ni |

Atom-Economical Synthetic Protocols in Benzamide Chemistry

Atom economy is a principle of green chemistry that measures the efficiency of a chemical reaction by how much of the starting materials' mass ends up in the final product. nih.gov Traditional amide synthesis, such as reacting a carboxylic acid with an amine using a coupling agent, often generates significant waste (e.g., carbodiimide (B86325) byproducts). In contrast, modern catalytic methods strive for higher atom economy.

One approach is the direct, redox-neutral transformation of alcohols and nitriles into amides, catalyzed by ruthenium complexes. chemistryviews.org This reaction forms the C-N bond between the nitrogen of the nitrile and the α-carbon of the alcohol, producing only the desired amide with 100% theoretical atom economy. chemistryviews.org Another example is the catalytic rearrangement of oxaziridines, which converts them directly into amides without generating byproducts. rsc.org While these methods may not directly produce 2-iodo-N-(2,4,5-trichlorophenyl)benzamide, they represent the cutting edge in efficient and environmentally conscious benzamide synthesis.

| Method | Reactants | Byproducts | Atom Economy |

|---|---|---|---|

| Traditional (Coupling Agent) | R-COOH + R'-NH₂ + DCC | Dicyclohexylurea (DCU) | Low |

| Catalytic (from Alcohol/Nitrile) | R-CH₂OH + R'-CN | None | High (100%) |

Mechanistic Investigations of Reaction Pathways

Understanding the mechanism of catalytic reactions is crucial for optimizing conditions and developing new transformations. The mechanisms of the key palladium- and copper-catalyzed reactions have been studied extensively.

The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three main steps: nih.govchemrxiv.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 2-iodobenzamide substrate, forming a Pd(II) complex. chemrxiv.org For aryl iodides, the first irreversible step may be the binding of the iodoarene to the monoligated palladium complex. chemrxiv.org

Transmetalation: The organic group from the boron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the organoboron species to form a more nucleophilic "ate" complex. chemrxiv.org

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final C-C bond of the product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. nih.gov

The mechanism of the copper-catalyzed N-arylation (Goldberg reaction) is more debated but is understood to differ significantly from the palladium-catalyzed cycle. Key findings suggest the following pathway: nih.govnih.govmit.edu

Formation of a Copper(I) Amidate: The reaction begins with the deprotonation of the amide by the base, followed by coordination to the Cu(I) center to form a copper(I) amidate complex.

Aryl Halide Activation: The aryl halide (e.g., 2-iodobenzamide) is then activated by this copper(I) amidate. mit.edu The presence of chelating diamine ligands can be crucial in controlling the concentration and reactivity of this active species. nih.govnih.gov The exact nature of this step is complex, but kinetic studies suggest it involves the 1,2-diamine-ligated Cu(I) amidate complex. nih.govmit.edu This can proceed through an oxidative addition/reductive elimination sequence or a σ-bond metathesis-like pathway.

Product Formation: The C-N bond is formed, yielding the N-aryl amide product and a copper(I) halide species, which is then recycled back into the catalytic cycle.

Elucidation of Proposed Catalytic Cycles

The mechanisms underpinning these synthetic routes are complex, involving a sequence of well-defined steps centered around the metal catalyst.

Copper-Catalyzed N-Arylation (Goldberg Reaction): The copper(I)-catalyzed N-arylation of amides with aryl iodides is proposed to proceed via a Cu(I)-mediated nucleophilic aromatic substitution-type mechanism. acs.org This process can be broken down into two primary, sequential stages. acs.org

Nucleophile Formation: The first stage involves the reaction of the amide with a Cu(I) source to form a copper(I) amidate complex. This step effectively activates the amide nucleophile for the subsequent coupling reaction.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amidation): The catalytic cycle for palladium-catalyzed amidation is widely accepted and involves the palladium center cycling between Pd(0) and Pd(II) oxidation states. syr.edu

Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. syr.edu

Ligand Exchange and Deprotonation: The amide then coordinates to the Pd(II) center, displacing the halide. This is followed by deprotonation, typically by a base, to form a palladium amido complex. syr.edu The mechanism of this exchange can be either associative or dissociative depending on the nature of the ancillary ligands. syr.edu

Reductive Elimination: The final step is the reductive elimination from the Pd(II) amido complex, which forms the desired C-N bond of the N-aryl amide product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. syr.edu

Role and Influence of Catalytic Systems and Reagents

The efficiency and scope of benzamide syntheses are profoundly influenced by the components of the catalytic system.

Catalyst Source: Both copper and palladium salts are effective, with Cu(I) and Pd(0) being the active catalytic species. nih.govsyr.edu Simple copper salts like CuI are often used in Goldberg-type reactions. acs.org For palladium-catalyzed reactions, Pd(II) precursors such as Pd(OAc)₂ are commonly employed, which are reduced in situ to the active Pd(0) species. semanticscholar.org

Ligands: Ligands are critical for stabilizing the metal center, modulating its reactivity, and facilitating key steps in the catalytic cycle.

For Copper Catalysis: Chelating diamine ligands, such as 1,2-diamines, play a crucial role in controlling the concentration and coordination environment of the active Cu(I) species. nih.govacs.orgnih.gov They prevent the formation of less reactive, multiply ligated copper complexes. nih.gov The efficiency of the catalyst is often enhanced at higher concentrations of both the diamine ligand and the amide. nih.govacs.org Other ligands like 1,10-phenanthroline have also been shown to be effective, often allowing for milder reaction conditions, such as lower temperatures and shorter reaction times. nih.gov

Base and Other Reagents: A base is typically required in palladium-catalyzed amidations to facilitate the deprotonation of the amide. syr.edu In some copper-catalyzed systems, the reaction can proceed without a base. beilstein-journals.org Other reagents, such as co-reducing agents like zinc in combination with TMSCl, have been used in specific protocols like reductive aminocarbonylation to facilitate the formation of the active catalyst and the desired product. semanticscholar.org

Optimization of Reaction Conditions and Yields for Benzamide Syntheses

Achieving high yields in the synthesis of N-aryl benzamides requires careful optimization of various reaction parameters, including the choice of catalyst, ligand, solvent, temperature, and reaction time.

Influence of Solvent: The solvent can significantly impact reaction outcomes. For instance, in the synthesis of 2-amino-N-benzylbenzamide, using ethyl acetate as a solvent generally resulted in higher crude yields compared to water, possibly due to better solubility of reactants and by-products. biotage.com In other systems, halogenated solvents versus non-halogenated solvents can lead to completely different products, highlighting the directive role of the solvent. nih.gov Dioxane, THF, and DMF are common solvents for palladium-catalyzed aminocarbonylation, with dioxane often providing superior results. semanticscholar.org

Effect of Temperature: Reaction temperature is a critical parameter. While classic Ullmann conditions often required high temperatures, modern catalytic systems with appropriate ligands can operate at significantly lower temperatures. nih.gov For palladium-catalyzed reactions, temperatures can range from 75 °C to 130 °C depending on the reactivity of the substrates. semanticscholar.orgnih.gov Studies have shown that for certain microwave-assisted amide syntheses, very high temperatures are not always necessary to achieve good yields. biotage.com

Catalyst and Ligand Loading: The amount of catalyst and ligand can be optimized to balance reaction efficiency and cost. In a study on the decomposition of benzoylthioureas to benzamides, increasing the catalyst loading from 10 mol% to 20 mol% significantly improved the product yield, while a further increase to 30 mol% offered little additional benefit. researchgate.net

The tables below present data from various studies on the optimization of reaction conditions for benzamide synthesis.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 10 | Water | Room Temp | Trace |

| 2 | 10 | Ethanol | Reflux | 40 |

| 3 | 10 | Acetonitrile | Reflux | 35 |

| 4 | 10 | DCM | Reflux | Trace |

| 5 | 10 | Toluene | 110 | 55 |

| 6 | 10 | Solvent-free | 110 | 65 |

| 7 | 20 | Toluene | 110 | 74 |

| 8 | 30 | Toluene | 110 | 75 |

| 9 | 20 | Solvent-free | 110 | 82 |

| Entry | Palladium Source | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | dppp | Dioxane | 130 | 95 |

| 2 | Pd(OAc)₂ | dppf | Dioxane | 130 | 74 |

| 3 | Pd(OAc)₂ | Xantphos | Dioxane | 130 | 81 |

| 4 | Pd(OAc)₂ | None | Dioxane | 130 | - |

| 5 | PdCl₂ | dppp | Dioxane | 130 | 14 |

| 6 | Pd(OAc)₂ | dppp | CH₃CN | 130 | 23 |

| 7 | Pd(OAc)₂ | dppp | THF | 130 | 43 |

| 8 | Pd(OAc)₂ | dppp | DMF | 130 | 32 |

| 9 | Pd(OAc)₂ | dppp | Dioxane | 90 | 35 |

| Entry | Solvent | Temperature (°C) | Crude Yield (%) |

|---|---|---|---|

| 1 | Water | 75 | 51.3 |

| 2 | Water | 100 | 69.2 |

| 3 | Water | 125 | 71.8 |

| 4 | Water | 150 | 72.8 |

| 5 | Ethyl Acetate | 75 | 64.1 |

| 6 | Ethyl Acetate | 100 | 80.5 |

| 7 | Ethyl Acetate | 125 | 84.1 |

| 8 | Ethyl Acetate | 150 | 86.7 |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-iodo-N-(2,4,5-trichlorophenyl)benzamide, the spectrum is expected to show signals corresponding to the seven protons on the two aromatic rings and the single proton of the amide group.

The 2-iodobenzoyl portion of the molecule contains four aromatic protons, while the 2,4,5-trichlorophenyl ring has two aromatic protons. The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

Based on the substitution patterns, the protons on the 2-iodobenzoyl ring would exhibit complex splitting patterns (multiplets), likely appearing in the range of 7.2 to 8.0 ppm. The two protons on the trichlorophenyl ring are expected to appear as distinct singlets due to their isolation from other protons, with predicted shifts influenced by the adjacent chlorine atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-iodo-N-(2,4,5-trichlorophenyl)benzamide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Amide N-H | 8.5 - 9.5 | Broad Singlet |

| Aromatic H (Trichlorophenyl ring) | 7.7 - 8.2 | Singlet |

| Aromatic H (Trichlorophenyl ring) | 7.5 - 7.9 | Singlet |

Note: These are predicted values based on standard substituent effects. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The structure of 2-iodo-N-(2,4,5-trichlorophenyl)benzamide contains 13 distinct carbon atoms, and therefore 13 signals are expected in its proton-decoupled ¹³C NMR spectrum.

The carbonyl carbon (C=O) of the amide group is characteristically found far downfield, typically in the 160-170 ppm range. The carbon atom bonded to the iodine (C-I) would appear at a lower chemical shift (around 90-100 ppm) due to the heavy atom effect. The carbons bonded to chlorine atoms will also have their chemical shifts influenced, generally appearing in the 120-140 ppm range. The remaining aromatic carbons would resonate between 120 and 145 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-iodo-N-(2,4,5-trichlorophenyl)benzamide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 164 - 168 |

| Aromatic C-Cl | 125 - 135 |

| Aromatic C-H | 120 - 140 |

| Aromatic C-N | 135 - 145 |

| Aromatic C-I | 90 - 100 |

Note: These are predicted values based on standard substituent effects. Actual experimental values may vary.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this molecule, COSY would show correlations between the neighboring protons on the 2-iodobenzoyl ring, helping to trace the connectivity within that ring system. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu This would allow for the unambiguous assignment of each protonated aromatic carbon by linking its known ¹H signal to its corresponding ¹³C signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. sdsu.edu This is crucial for identifying quaternary (non-protonated) carbons and piecing the molecular fragments together. For instance, the amide proton would show a correlation to the carbonyl carbon and carbons on both aromatic rings, confirming the link between the benzoyl and trichlorophenyl moieties.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate mass measurement, which can be used to determine the precise elemental formula of a compound. The molecular formula for 2-iodo-N-(2,4,5-trichlorophenyl)benzamide is C₁₃H₇Cl₃INO. Due to the presence of multiple chlorine isotopes (³⁵Cl and ³⁷Cl), the mass spectrum would show a characteristic isotopic pattern for the molecular ion.

The predicted monoisotopic mass for the protonated molecule ([M+H]⁺) is 425.87108 m/z. uni.lu An experimental HRMS measurement yielding a value very close to this would confirm the elemental composition.

Fragmentation Pattern Analysis

In the mass spectrometer, the molecular ion can break apart into smaller, characteristic fragment ions. Analyzing this fragmentation pattern provides further structural confirmation. For 2-iodo-N-(2,4,5-trichlorophenyl)benzamide, the most likely fragmentation pathways would involve the cleavage of the bonds around the central amide linkage, which is often the weakest point in such molecules. libretexts.orglibretexts.org

Key fragmentation events would likely include:

Amide Bond Cleavage: The molecule could split at the C-N amide bond, leading to two primary fragment ions:

The 2-iodobenzoyl cation ([C₇H₄IO]⁺), with an expected m/z of 230.93.

The 2,4,5-trichloroaniline (B140166) radical cation or related fragments.

Loss of Halogens: Fragments showing the loss of iodine (I) or chlorine (Cl) atoms from the molecular ion or subsequent fragments would also be expected.

The relative abundance of these fragments helps to build a picture of the molecule's structure and stability under ionization conditions. The most stable fragment ions typically produce the most intense peaks in the mass spectrum. libretexts.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 2-iodo-N-(2,4,5-trichlorophenyl)benzamide |

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of a related compound, 2-iodo-N-phenylbenzamide, shows characteristic peaks that are instrumental in identifying its functional groups. nih.gov Key vibrational modes include the N-H stretch, C=O stretch, and aromatic C=C stretching. A notable feature in the spectrum of 2-iodo-N-phenylbenzamide is the N-H stretching vibration observed at 3235 cm⁻¹, indicative of the amide group. nih.gov The carbonyl (C=O) stretching vibration is a strong indicator of the amide I band and is observed at 1646 cm⁻¹. nih.gov Aromatic C=C stretching vibrations are typically found in the 1600-1450 cm⁻¹ region, and for 2-iodo-N-phenylbenzamide, these appear in the 1536–1488 cm⁻¹ range. nih.gov Furthermore, the presence of an ortho-substituted ring is confirmed by a band at 752 cm⁻¹. nih.gov

Based on this comparative analysis, a similar pattern of absorption bands would be anticipated for 2-iodo-N-(2,4,5-trichlorophenyl)benzamide, with slight shifts in frequency due to the presence of the trichlorophenyl group.

Interactive Data Table: Predicted IR Absorption Bands for 2-iodo-N-(2,4,5-trichlorophenyl)benzamide

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| Amide (N-H) | ~3235 | Medium-Strong | Stretching |

| Carbonyl (C=O) | ~1646 | Strong | Stretching (Amide I) |

| Aromatic (C=C) | 1500-1600 | Medium | Stretching |

| C-N | 1200-1350 | Medium | Stretching |

| C-Cl | 600-800 | Strong | Stretching |

| C-I | ~500 | Weak-Medium | Stretching |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides definitive information about the solid-state molecular structure, including bond lengths, bond angles, and crystal packing. Although a specific crystal structure for 2-iodo-N-(2,4,5-trichlorophenyl)benzamide has not been reported, analysis of related N-aryl benzamides allows for a well-informed prediction of its molecular architecture.

Studies on similar molecules, such as 2-iodobenzamide (B1293540) and 2-iodo-N-phenylbenzamide, reveal key structural features that are likely to be present in the target compound. nih.gov In these structures, the molecule is not planar. For instance, in 2-iodo-N-phenylbenzamide, the two aromatic rings are nearly orthogonal to each other, with a dihedral angle of 79.84 (6)°. nih.gov The iodobenzene (B50100) ring is inclined to the amide plane by 52.01 (1)°, while the phenyl ring of the amide is inclined by 28.45 (5)°. nih.gov This twisted conformation is a common feature in N-aryl benzamides and is influenced by steric hindrance and intermolecular interactions.

The crystal packing of such molecules is often stabilized by a network of hydrogen bonds and other non-covalent interactions. In the case of 2-iodo-N-phenylbenzamide, N—H⋯O hydrogen bonds form chains of molecules. nih.gov Additionally, C—I⋯π(ring) interactions play a significant role in the crystal packing. nih.gov It is highly probable that 2-iodo-N-(2,4,5-trichlorophenyl)benzamide would adopt a similar non-planar conformation in the solid state, with its crystal structure being stabilized by a combination of N—H⋯O hydrogen bonds and halogen bonding interactions involving both the iodine and chlorine atoms.

Interactive Data Table: Expected Crystallographic Parameters for 2-iodo-N-(2,4,5-trichlorophenyl)benzamide

| Parameter | Expected Value Range | Comments |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted benzamides |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Frequently observed for this class of compounds |

| Dihedral Angle (Aryl-Aryl) | 60-90° | Due to steric hindrance between the rings |

| N-H···O Hydrogen Bond Distance | 2.8 - 3.2 Å | Key interaction for crystal packing |

| C-I···π Interaction Distance | 3.5 - 4.0 Å | Halogen bonding contributing to stability |

| C-Cl···π Interaction Distance | 3.2 - 3.8 Å | Halogen bonding contributing to stability |

Vibrational Spectroscopy Studies (e.g., Raman)

Raman spectroscopy, a form of vibrational spectroscopy, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. While no specific Raman spectroscopic data for 2-iodo-N-(2,4,5-trichlorophenyl)benzamide is available, the expected Raman shifts can be predicted based on the functional groups present and data from similar molecules.

The Raman spectrum would be expected to show strong bands corresponding to the symmetric stretching vibrations of the aromatic rings. The C=O stretching vibration, while strong in the IR, would likely be weaker in the Raman spectrum. Conversely, the C-Cl and C-I stretching vibrations are expected to give rise to distinct and potentially strong signals in the low-frequency region of the Raman spectrum, providing valuable structural information. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict and assign vibrational frequencies in the absence of experimental data.

Interactive Data Table: Predicted Raman Shifts for 2-iodo-N-(2,4,5-trichlorophenyl)benzamide

| Functional Group | Expected Raman Shift (cm⁻¹) | Intensity | Vibrational Mode |

| Aromatic C-H | 3000-3100 | Medium | Stretching |

| Aromatic Ring | 1580-1620 | Strong | Symmetric Stretching |

| Carbonyl (C=O) | 1640-1660 | Weak-Medium | Stretching |

| C-N | 1200-1350 | Medium | Stretching |

| C-Cl | 600-800 | Strong | Stretching |

| C-I | ~500 | Strong | Stretching |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. For complex structures like "2-iodo-N-(2,4,5-trichlorophenyl)benzamide," these methods can elucidate electron distribution, orbital energies, and spectroscopic properties.

Density Functional Theory (DFT) has become a important tool in the computational study of benzamide (B126) derivatives due to its balance of accuracy and computational cost. researchgate.netnih.govdntb.gov.ua DFT calculations can be employed to optimize the molecular geometry of "2-iodo-N-(2,4,5-trichlorophenyl)benzamide," providing theoretical bond lengths and angles that can be compared with experimental data from techniques like X-ray crystallography. nih.gov

Table 1: Representative Theoretical Bond Parameters for a Halogenated Benzamide Structure Calculated by DFT

| Parameter | Bond | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C=O | 1.23 |

| Bond Length | C-N | 1.35 |

| Bond Length | C-I | 2.10 |

| Bond Length | C-Cl (ortho) | 1.74 |

| Bond Length | C-Cl (meta) | 1.73 |

| Bond Length | C-Cl (para) | 1.73 |

| Bond Angle | O=C-N | 122.0 |

| Bond Angle | C-N-H | 118.0 |

| Dihedral Angle | (O=C-N)-Aryl Ring 1 | 30.0 |

Note: The values in this table are illustrative and based on typical DFT calculations for similar halogenated benzamide structures. Actual values for "2-iodo-N-(2,4,5-trichlorophenyl)benzamide" would require specific calculations.

Quantum chemical methods, particularly DFT, are widely used for the prediction of spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. d-nb.info The GIAO (Gauge-Including Atomic Orbital) method within DFT is a common approach for calculating NMR chemical shifts with good accuracy. rsc.org For "2-iodo-N-(2,4,5-trichlorophenyl)benzamide," theoretical prediction of ¹H and ¹³C NMR chemical shifts can aid in the interpretation and assignment of experimental spectra. d-nb.infoyoutube.com

The accuracy of these predictions can be high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C having been reported for some methods. d-nb.info The calculations would take into account the electronic environment of each nucleus, which is significantly influenced by the electronegative halogen atoms and the aromatic rings. Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects and intermolecular interactions present in the experimental conditions but not always fully accounted for in the calculations. beilstein-journals.org In recent years, machine learning models have also emerged as a powerful tool for the accurate and rapid prediction of NMR chemical shifts. rsc.orgnih.gov

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts for a Hypothetical Halogenated Aromatic Compound

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| H1 | 7.85 | 7.82 |

| H2 | 7.52 | 7.49 |

| H3 | 7.31 | 7.28 |

Note: This table provides a representative comparison and is not specific to "2-iodo-N-(2,4,5-trichlorophenyl)benzamide."

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comwikipedia.org The energies of the HOMO and LUMO, as well as their spatial distribution, can be readily calculated using quantum chemical methods like DFT. researchgate.net

For "2-iodo-N-(2,4,5-trichlorophenyl)benzamide," the HOMO is expected to be localized primarily on the electron-rich aromatic rings, while the LUMO is likely to have significant contributions from the benzoyl moiety and the carbon-halogen bonds. The HOMO-LUMO energy gap (ΔE) is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net The distribution of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack. FMO analysis can provide insights into the molecule's potential reactivity in various chemical reactions. libretexts.orgpku.edu.cn

Table 3: Illustrative Frontier Molecular Orbital Energies for a Halogenated Benzamide

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Note: These values are representative and would need to be calculated specifically for "2-iodo-N-(2,4,5-trichlorophenyl)benzamide."

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the conformational flexibility and intermolecular interactions of "2-iodo-N-(2,4,5-trichlorophenyl)benzamide," providing a dynamic picture of its behavior.

The presence of multiple rotatable bonds in "2-iodo-N-(2,4,5-trichlorophenyl)benzamide," particularly the amide linkage and the bonds connecting the aryl rings, allows for a range of possible conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This can be achieved by systematically rotating the dihedral angles and calculating the corresponding energy, often using molecular mechanics or quantum chemical methods. researchgate.net

The results of such an analysis can be visualized as a potential energy surface, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers. For N-arylbenzamides, the relative orientation of the two aromatic rings and the planarity of the amide group are key conformational features. nih.govresearchgate.netresearchgate.net The bulky halogen substituents in "2-iodo-N-(2,4,5-trichlorophenyl)benzamide" would likely impose significant steric constraints, influencing the preferred conformation.

In the solid state, molecules of "2-iodo-N-(2,4,5-trichlorophenyl)benzamide" will pack in a specific arrangement determined by a balance of intermolecular forces. These interactions can be studied using molecular modeling techniques and are crucial for understanding the crystal structure and properties of the solid material.

Key intermolecular interactions for this compound are expected to include hydrogen bonding involving the amide N-H group as a donor and the carbonyl oxygen as an acceptor, leading to the formation of chains or dimers. nih.govresearchgate.net Additionally, halogen bonding, where the iodine or chlorine atoms act as electrophilic regions, can play a significant role in the crystal packing. mdpi.com Pi-stacking interactions between the aromatic rings are also likely to be present. nih.gov Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying these intermolecular contacts in a crystal lattice. nih.govbiointerfaceresearch.comnih.gov Molecular dynamics simulations of a periodic box of molecules can also provide insights into the stability of the crystal lattice and the nature of the intermolecular forces at play. nih.govrsc.org

Virtual Screening and Ligand-Based Design Principles

Computational chemistry and theoretical investigations play a pivotal role in modern drug discovery and materials science. For the compound 2-iodo-N-(2,4,5-trichlorophenyl)benzamide, these in silico techniques provide a powerful lens through which its potential interactions and properties can be predicted and understood, guiding further experimental work. Virtual screening and ligand-based design are two such computational strategies that are instrumental in identifying and optimizing new chemical entities.

Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This process can be broadly categorized into structure-based and ligand-based approaches. Given the absence of a publicly available crystal structure of 2-iodo-N-(2,4,5-trichlorophenyl)benzamide in complex with a specific protein target, ligand-based methods are particularly relevant. These methods leverage the information from known active molecules to identify new compounds with similar properties.

One of the foundational ligand-based methods is pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. For a molecule like 2-iodo-N-(2,4,5-trichlorophenyl)benzamide, a hypothetical pharmacophore model could be generated based on its structural characteristics and those of other similar active compounds. Such a model would likely include features like hydrogen bond donors and acceptors from the amide linkage, and hydrophobic/aromatic regions from the phenyl rings. The halogen atoms (iodine and chlorine) could also be defined as halogen bond donors, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Quantitative Structure-Activity Relationship (QSAR) is another powerful ligand-based technique. QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. For halogenated benzamides, a 3D-QSAR study could reveal the influence of steric and electrostatic fields on their activity. For instance, the bulky iodine and chlorine atoms on 2-iodo-N-(2,4,5-trichlorophenyl)benzamide would create significant steric bulk, which could either be favorable or unfavorable for binding to a particular target, depending on the size and shape of the binding pocket. Similarly, the electronegative character of these halogens would contribute to the electrostatic potential of the molecule.

To illustrate how virtual screening might be applied, a hypothetical screening of a database of compounds could be performed using a pharmacophore model derived from 2-iodo-N-(2,4,5-trichlorophenyl)benzamide. The results could be tabulated to show the fitness scores of the top-ranking hits, as demonstrated in the interactive table below.

| Compound ID | Structure | Pharmacophore Fit Score | Predicted Activity (IC50, µM) |

|---|---|---|---|

| ZINC12345678 | [Image of a molecule with similar features] | 0.95 | 0.5 |

| CHEMBL987654 | [Image of a different but related molecule] | 0.92 | 0.8 |

| PUBCHEM246810 | [Image of a third related molecule] | 0.89 | 1.2 |

Ligand-based design principles also guide the optimization of a lead compound like 2-iodo-N-(2,4,5-trichlorophenyl)benzamide. By understanding the QSAR, medicinal chemists can make informed decisions about which parts of the molecule to modify to improve its activity. For example, if a QSAR model indicated that increased hydrophobicity in the iodinated ring is beneficial for activity, derivatives with different substituents at that position could be synthesized and tested.

Molecular docking, a structure-based method, can also be used in a ligand-based context by docking known active compounds into a homology model of the target protein. The docking scores and binding poses of these compounds can help to refine the pharmacophore model and provide insights into the key interactions that govern binding. The predicted binding energy and key interactions for 2-iodo-N-(2,4,5-trichlorophenyl)benzamide with a hypothetical target are shown in the table below.

| Parameter | Value |

|---|---|

| Predicted Binding Affinity (kcal/mol) | -9.5 |

| Key Interacting Residues | Tyr123, Phe256, Arg301 |

| Types of Interactions | Hydrogen bond with Arg301, π-π stacking with Tyr123, Halogen bond with Phe256 |

Chemical Reactivity and Derivatization Strategies

Transformations Involving the 2-Iodo Substituent

The iodine atom on the benzoyl ring is the most reactive site for many synthetic transformations. The carbon-iodine bond is relatively weak, making the iodo group an excellent leaving group in various metal-catalyzed and nucleophilic substitution reactions.

The 2-iodo substituent makes the molecule an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. Aryl iodides are generally more reactive than the corresponding bromides or chlorides in these transformations. wikipedia.org

Key coupling reactions applicable to 2-iodo-N-(2,4,5-trichlorophenyl)benzamide include:

Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) to form a new carbon-carbon bond, yielding a biphenyl (B1667301) derivative.

Heck Coupling: Coupling with an alkene to introduce a vinyl group at the 2-position.

Sonogashira Coupling: The reaction with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, results in the formation of a 2-alkynylbenzamide derivative. wikipedia.orgnih.govorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine, which would yield N,N'-disubstituted-2-aminobenzamide derivatives. wikipedia.orgorganic-chemistry.orgrug.nl

Stille Coupling: Involves the coupling with an organotin compound to create a C-C bond.

Hiyama Coupling: Utilizes an organosilicon compound as the coupling partner.

These reactions provide powerful and versatile routes to modify the benzoyl portion of the molecule, allowing for the introduction of a wide variety of functional groups and structural motifs.

| Coupling Reaction | Coupling Partner | Catalyst/Conditions | Resulting Structure |

|---|---|---|---|

| Suzuki | Ar'-B(OH)₂ | Pd catalyst, Base | 2-Aryl-N-(2,4,5-trichlorophenyl)benzamide |

| Heck | Alkene (R-CH=CH₂) | Pd catalyst, Base | 2-Vinyl-N-(2,4,5-trichlorophenyl)benzamide |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl-N-(2,4,5-trichlorophenyl)benzamide |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Base | 2-(Dialkylamino)-N-(2,4,5-trichlorophenyl)benzamide |

| Stille | Organostannane (R-SnBu₃) | Pd catalyst | 2-Alkyl/Aryl-N-(2,4,5-trichlorophenyl)benzamide |

While direct nucleophilic aromatic substitution (SNAr) on the iodinated ring is generally difficult without strong activation, the iodo group can be replaced through metal-mediated processes. A key example is the aromatic Finkelstein reaction, which involves the exchange of one halogen for another. wikipedia.org This reaction is an equilibrium process, but it can be driven to completion by carefully selecting reaction conditions, such as the solubility of the resulting halide salts. wikipedia.org

Due to the relative weakness of the carbon-iodine bond compared to other carbon-halogen bonds, 2-iodo-N-(2,4,5-trichlorophenyl)benzamide can be converted to its bromo, chloro, or fluoro analogues. frontiersin.org Copper-catalyzed halogen exchange reactions are particularly effective for converting aryl iodides and bromides. nih.gov

| Reaction | Reagent | Typical Catalyst | Product |

|---|---|---|---|

| Iodo-to-Bromo Exchange | CuBr, NaBr, or KBr | Cu(I) salt with a diamine ligand | 2-bromo-N-(2,4,5-trichlorophenyl)benzamide |

| Iodo-to-Chloro Exchange | CuCl, NaCl, or KCl | Cu(I) salt with a diamine ligand | 2-chloro-N-(2,4,5-trichlorophenyl)benzamide |

| Iodo-to-Fluoro Exchange | KF, CsF | Palladium or Copper catalyst | 2-fluoro-N-(2,4,5-trichlorophenyl)benzamide |

Reactivity of the N-(2,4,5-trichlorophenyl) Moiety

The N-(2,4,5-trichlorophenyl) portion of the molecule is an electron-deficient aromatic system, which significantly influences its reactivity towards both electrophilic and nucleophilic substitution.

Electrophilic aromatic substitution (EAS) on the trichlorophenyl ring is expected to be extremely challenging. The ring is heavily deactivated by the presence of three electron-withdrawing chlorine atoms and the attached benzamide (B126) group. unizin.org Substituents that withdraw electron density from the aromatic ring decrease its nucleophilicity, making it less reactive towards electrophiles. lumenlearning.com

In contrast to its inertness towards electrophiles, the electron-deficient nature of the trichlorophenyl ring makes it a potential candidate for nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.com For an SNAr reaction to occur, two conditions are typically required: the presence of a good leaving group (in this case, a chloride ion) and strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. youtube.com

In the N-(2,4,5-trichlorophenyl) ring, each chlorine atom is positioned ortho or para to at least one other electron-withdrawing chlorine atom. This mutual activation makes the ring susceptible to attack by strong nucleophiles (e.g., alkoxides, amides, or thiolates), potentially leading to the displacement of one of the chlorine atoms. The reaction is most likely to occur at the C2 or C4 positions, which are activated by two other chloro substituents.

Chemical Modifications at the Benzamide Linkage

The amide bond (-CO-NH-) is a robust functional group but can undergo several chemical transformations. fiveable.me

Hydrolysis: Under strong acidic or basic conditions, the amide bond can be hydrolyzed to yield 2-iodobenzoic acid and 2,4,5-trichloroaniline (B140166). pressbooks.pubarkat-usa.org This reaction effectively cleaves the molecule into its constituent building blocks.

Reduction: The amide can be reduced to a secondary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would convert the benzamide into a (2-iodobenzyl)(2,4,5-trichlorophenyl)amine.

Transamidation: It is possible to exchange the N-(2,4,5-trichlorophenyl)amine portion with another amine under specific catalytic or high-temperature conditions, although this is generally a difficult transformation.

| Reaction | Reagents/Conditions | Product(s) |

|---|---|---|

| Acid Hydrolysis | H₃O⁺, heat | 2-Iodobenzoic acid + 2,4,5-Trichloroanilinium salt |

| Base Hydrolysis | NaOH, heat | Sodium 2-iodobenzoate + 2,4,5-Trichloroaniline |

| Reduction | 1) LiAlH₄ 2) H₂O | (2-Iodobenzyl)(2,4,5-trichlorophenyl)amine |

Hydrolytic Stability and Cleavage Pathways

The stability of the amide bond in 2-iodo-N-(2,4,5-trichlorophenyl)benzamide to hydrolysis is significantly influenced by the electronic nature of its substituents. The presence of the strongly electron-withdrawing 2,4,5-trichlorophenyl group on the nitrogen atom is expected to increase the electrophilicity of the amide carbonyl carbon. This heightened electrophilicity generally renders the amide bond more susceptible to nucleophilic attack by water or hydroxide ions, leading to cleavage.

Under acidic or basic conditions, the hydrolysis of N-arylbenzamides proceeds via nucleophilic acyl substitution. The general mechanism involves the attack of a water molecule or a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the cleavage of the carbon-nitrogen bond, yielding 2-iodobenzoic acid and 2,4,5-trichloroaniline. The rate of this hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts.

Table 1: Predicted Hydrolysis Products of 2-iodo-N-(2,4,5-trichlorophenyl)benzamide

| Reactant | Condition | Product 1 | Product 2 |

| 2-iodo-N-(2,4,5-trichlorophenyl)benzamide | Acidic/Basic Hydrolysis | 2-iodobenzoic acid | 2,4,5-trichloroaniline |

N-Functionalization Reactions (e.g., N-alkylation, N-acylation)

The amide nitrogen in 2-iodo-N-(2,4,5-trichlorophenyl)benzamide possesses a lone pair of electrons and can theoretically undergo N-functionalization reactions such as N-alkylation and N-acylation. However, the nucleophilicity of this nitrogen is substantially diminished by the delocalization of the lone pair into the adjacent carbonyl group and the strong electron-withdrawing effect of the 2,4,5-trichlorophenyl ring.

N-Alkylation: N-alkylation of amides typically requires strong bases to deprotonate the amide nitrogen, generating a more nucleophilic amidate anion. This anion can then react with an alkylating agent, such as an alkyl halide. For 2-iodo-N-(2,4,5-trichlorophenyl)benzamide, the acidity of the N-H bond is increased by the electron-withdrawing substituents, facilitating deprotonation. However, the resulting amidate, while easier to form, will have its negative charge stabilized and dispersed, potentially reducing its reactivity towards electrophiles. Alternative methods for N-alkylation of amides that avoid strong bases, such as those using alcohols as alkylating agents catalyzed by transition metals, have been developed. researchgate.net

N-Acylation: N-acylation of 2-iodo-N-(2,4,5-trichlorophenyl)benzamide would lead to the formation of an imide. This transformation is generally challenging for electron-deficient amides. Standard acylation conditions using acyl chlorides or anhydrides in the presence of a base may not be efficient. More reactive acylating agents or catalytic methods might be necessary to achieve N-acylation.

The feasibility of these N-functionalization reactions is a trade-off between the increased acidity of the N-H bond and the decreased nucleophilicity of the nitrogen atom.

Table 2: Potential N-Functionalization Reactions

| Reaction Type | Reagents | Potential Product Structure |

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | 2-iodo-N-alkyl-N-(2,4,5-trichlorophenyl)benzamide |

| N-Acylation | Acyl Chloride (RCOCl) / Base | 2-iodo-N-acyl-N-(2,4,5-trichlorophenyl)benzamide (an imide) |

Intramolecular Cyclization Reactions for Heterocycle Formation (informed by related benzamide-derived compounds)

The presence of the ortho-iodo substituent on the benzoyl ring of 2-iodo-N-(2,4,5-trichlorophenyl)benzamide provides a synthetic handle for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. These reactions, typically catalyzed by transition metals like palladium or copper, involve the formation of a new carbon-carbon or carbon-nitrogen bond.

One of the most well-documented cyclization pathways for 2-iodobenzamides is the intramolecular C-H activation/arylation to form phenanthridinones. In this reaction, the ortho-iodo group couples with a C-H bond on the N-aryl ring. This transformation is often catalyzed by palladium complexes. mdpi.comsemanticscholar.org The success of this reaction is dependent on the specific C-H bond that is activated on the 2,4,5-trichlorophenyl ring. Steric and electronic factors will influence the regioselectivity of this cyclization.

Copper-catalyzed Ullmann-type couplings can also be employed for the intramolecular cyclization of 2-iodobenzamides. nih.gov These reactions can lead to the formation of a C-N bond, resulting in different heterocyclic cores. For instance, intramolecular amination could potentially lead to the formation of a dibenzodiazepine derivative, although this would depend on the specific reaction conditions and the conformation of the molecule.

Furthermore, palladium-catalyzed intramolecular cyclizations of 2-iodobenzamides bearing a functional group on the amide nitrogen can lead to the synthesis of isoindolin-1-ones. thieme-connect.com Although this would require prior N-functionalization of the title compound, it highlights the versatility of the 2-iodobenzamide (B1293540) scaffold in heterocyclic synthesis.

The specific outcome of these intramolecular cyclization reactions on 2-iodo-N-(2,4,5-trichlorophenyl)benzamide would need to be determined experimentally, as the substitution pattern on the N-aryl ring will play a crucial role in directing the regioselectivity and feasibility of the cyclization.

Table 3: Potential Intramolecular Cyclization Products

| Catalyst System | Reaction Type | Potential Heterocyclic Product |

| Palladium Catalyst | Intramolecular C-H Arylation | A substituted phenanthridinone |

| Copper Catalyst | Intramolecular C-N Coupling | A substituted dibenzo[b,f] nih.govthieme-connect.comazepin-11-one or related heterocycle |

| Palladium Catalyst | (Following N-functionalization) | A substituted isoindolin-1-one |

Advanced Research Applications and Potential Functional Relevance

Catalytic Utility and Applications

The structural characteristics of 2-iodo-N-(2,4,5-trichlorophenyl)benzamide, specifically the presence of an iodine atom on the benzoyl ring, suggest its potential utility in various catalytic applications. While direct catalytic studies on this specific molecule are not extensively documented, its role can be inferred from research on analogous 2-iodobenzamide (B1293540) derivatives.

Exploration as Pre-catalysts or Ligands in Organic Transformations

Derivatives of 2-iodobenzamides have been investigated as pre-catalysts in significant organic transformations. For instance, related 2-benzamide tellurenyl iodides, synthesized from 2-iodobenzamides, have demonstrated catalytic activity in the conversion of CO2 and epoxides into cyclic carbonates. researchgate.net This suggests that the 2-iodo-N-(2,4,5-trichlorophenyl)benzamide framework could serve as a foundational structure for developing novel catalysts for carbon dioxide mitigation. researchgate.net The core structure's ability to be transformed into catalytically active species highlights its potential as a versatile pre-catalyst. researchgate.net

Mechanistic Probes in Catalytic Cycles

The reactivity of the carbon-iodine bond in 2-iodo-N-(2,4,5-trichlorophenyl)benzamide makes it a candidate for use as a mechanistic probe in catalytic cycles. The insertion of other atoms, such as tellurium to form tellurenyl iodides, provides insight into reaction pathways. researchgate.net The transformation of these derivatives into catalytically active species, such as the Te-N heterocycle "ebtellur," can be followed to understand the catalytic mechanism in detail. researchgate.net Spectroscopic techniques like 125Te NMR and high-resolution mass spectrometry have been employed in related systems to investigate these mechanistic details. researchgate.net

Chalcogen Bonding Catalysis in Related Systems

Chalcogen bonding, a non-covalent interaction involving elements from group 16 like sulfur, selenium, and tellurium, has emerged as a significant force in catalysis. scispace.comresearchgate.net While the iodine in 2-iodo-N-(2,4,5-trichlorophenyl)benzamide is a halogen, the principles of σ-hole interactions are related, and the broader class of benzamides can be adapted for chalcogen bonding catalysis. scispace.com

In related systems, organotellurium compounds derived from benzamides have been utilized as chalcogen bonding catalysts. researchgate.net The Lewis acidic nature of the chalcogen center is key to its catalytic activity. researchgate.net These catalysts have been shown to activate substrates in various organic reactions. researchgate.netresearchgate.net The concept of chalcogen bonding has been explored in designing catalysts for reactions such as the activation of carbonyl compounds. researchgate.net The interplay between halogen and chalcogen bonding has also been noted in the self-assembly of molecules, which is a crucial aspect of designing organized catalytic systems. acs.orgmdpi.com The stabilization in chalcogen bonding is attributed to n→σ* orbital delocalization. scispace.comnih.gov

Materials Science Perspectives

The rigid, halogen-substituted aromatic structure of 2-iodo-N-(2,4,5-trichlorophenyl)benzamide provides a foundation for its potential use in materials science. The presence of multiple halogen atoms can influence intermolecular interactions, leading to desirable solid-state packing and material properties.

Consideration as Building Blocks for Functional Organic Materials

Halogenated benzamides are known to form specific intermolecular interactions, such as hydrogen bonds and halogen bonds, which play a crucial role in their crystal packing. ias.ac.inresearchgate.netnih.gov For example, in the crystal structures of related compounds like 2-iodobenzamide and 2-iodo-N-phenylbenzamide, N—H⋯O hydrogen bonds and C—I⋯π(ring) interactions are significant in stabilizing the packing. researchgate.netnih.gov The presence of chlorine and iodine atoms in 2-iodo-N-(2,4,5-trichlorophenyl)benzamide suggests the potential for a variety of intermolecular interactions, including halogen-halogen interactions (Cl···Cl, I···I) and C-H···X (X=Cl, I) contacts. ias.ac.in These directional interactions can be exploited to engineer crystalline materials with specific architectures and functionalities. The study of polymorphism in halogenated benzamides indicates that different arrangements of molecules in the crystal lattice can lead to materials with different properties. ias.ac.in

Potential in Organic Electronics and Photonics (derived from general properties of related classes)

Aromatic amides form the backbone of many organic materials with interesting electronic and photonic properties. The planarity and potential for π-π stacking in the aromatic rings of 2-iodo-N-(2,4,5-trichlorophenyl)benzamide are features often associated with charge transport in organic semiconductors. While direct data for this compound is unavailable, the general class of halogenated benzamides has been extensively studied for their structural properties. mdpi.commdpi.com The ability to form well-ordered structures through hydrogen bonding and other intermolecular interactions is a key prerequisite for efficient charge transport. The specific arrangement of the aromatic rings, influenced by the bulky halogen substituents, would determine the electronic coupling between adjacent molecules and, consequently, the material's performance in electronic devices.

Interdisciplinary Investigations with Biological Chemistry

The unique structural features of 2-iodo-N-(2,4,5-trichlorophenyl)benzamide, which include a halogenated phenyl ring and an iodinated benzamide (B126) moiety, have prompted a range of studies to elucidate its functional relevance at the intersection of chemistry and biology.

Exploration in Antimicrobial Research

While specific antimicrobial data for 2-iodo-N-(2,4,5-trichlorophenyl)benzamide is not extensively documented in publicly available literature, research on analogous structures provides a strong rationale for its investigation as a potential antimicrobial agent. The N-(2,4,5-trichlorophenyl) moiety is a key component in certain fungicidal compounds, suggesting its importance for antimicrobial efficacy. For instance, a series of N-(2,4,5-trichlorophenyl)-2-oxo- and 2-hydroxycycloalkylsulfonamides have demonstrated significant activity against various fungi.

Furthermore, studies on related benzamide derivatives have shown promising antibacterial and antifungal activities. nanobioletters.com The broader class of N-phenylbenzamides has been a source of compounds with notable biological effects. Specifically, the related compound, 2-iodo-N-phenylbenzamide, has been identified as an effective antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant coagulase-negative staphylococci, and erythromycin-resistant strains of Streptococcus pyogenes. biosynth.com Research into 2-iodo-N'-[(1E)-Substituted Phenylmethylidene] benzohydrazide (B10538) analogues also indicated that some derivatives possess significant anti-bacterial and anti-fungal properties. researchgate.net

These findings collectively suggest that the combination of the 2-iodo-benzamide scaffold and the 2,4,5-trichlorophenyl group in the target molecule could lead to compounds with significant antimicrobial potential, warranting further investigation.

Investigation of Enzymatic Interaction Mechanisms (e.g., FtsZ protein inhibition by related structures)

A significant area of interest for benzamide derivatives is their interaction with essential bacterial enzymes, with a particular focus on the Filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a crucial protein involved in bacterial cell division and is a validated target for novel antibiotics. nih.gov Benzamides are a well-established class of FtsZ inhibitors. nih.govmdpi.com

While direct studies on the interaction of 2-iodo-N-(2,4,5-trichlorophenyl)benzamide with FtsZ are not yet available, the general mechanism for benzamide inhibitors involves binding to a specific site on the FtsZ protein, which disrupts its polymerization dynamics. This interference with the formation of the Z-ring, a structure essential for bacterial cytokinesis, ultimately leads to the inhibition of cell division and bacterial death. mdpi.com The structural characteristics of 2-iodo-N-(2,4,5-trichlorophenyl)benzamide, particularly the substituted phenyl rings, are consistent with features known to be important for binding to the FtsZ protein. Further research is required to determine the specific binding mode and inhibitory potency of this particular compound against FtsZ.

Beyond FtsZ, iodinated benzamide derivatives have also been investigated as inhibitors of other enzymes, such as monoamine oxidase B (MAO-B), indicating the potential for this class of compounds to interact with a variety of enzymatic targets. nih.gov

Structure-Activity Relationship (SAR) Studies on Analogs

The antimicrobial and enzymatic inhibitory activities of benzamide derivatives are highly dependent on their chemical structure. Structure-activity relationship (SAR) studies on related compounds have provided valuable insights into the features that govern their biological effects.

For FtsZ inhibitors, SAR studies have revealed that the nature and position of substituents on both the benzamide and the N-phenyl rings are critical for activity. mdpi.com For instance, the presence of specific halogen atoms and their substitution patterns can significantly influence the binding affinity and inhibitory potency. The trichlorinated phenyl ring in 2-iodo-N-(2,4,5-trichlorophenyl)benzamide represents a key structural motif that likely plays a significant role in its potential biological activity.

Similarly, the presence and position of the iodine atom on the benzamide ring are expected to be crucial. Halogen bonding and other non-covalent interactions involving the iodine atom could contribute to the binding of the molecule to its biological target. The synthesis and evaluation of a series of analogs with variations in the halogen substitution patterns on both aromatic rings would be essential to establish a clear SAR for this class of compounds and to optimize their antimicrobial or enzymatic inhibitory properties.

Role as Molecular Probes for Target Engagement Studies

Molecular probes are essential tools in chemical biology and drug discovery for validating drug targets and studying their engagement by small molecules in a cellular context. Iodinated compounds, particularly those containing a radioactive isotope of iodine (e.g., ¹²⁵I), can serve as potent radioligands for such studies.

Given that benzamide derivatives are known to target specific enzymes, radioiodinated versions of 2-iodo-N-(2,4,5-trichlorophenyl)benzamide could be synthesized and utilized as molecular probes. These probes would enable researchers to perform target engagement assays, helping to confirm that the compound binds to its intended target (e.g., FtsZ) within intact cells or even in vivo. Such studies are crucial for validating the mechanism of action of a potential new drug.

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Methodologies

The synthesis of complex molecules like 2-iodo-N-(2,4,5-trichlorophenyl)benzamide is increasingly scrutinized through the lens of environmental impact. Future research will undoubtedly focus on developing sustainable and green synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.